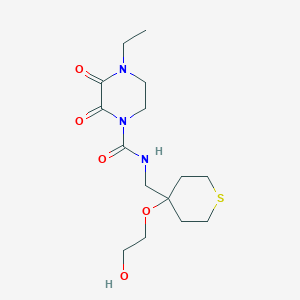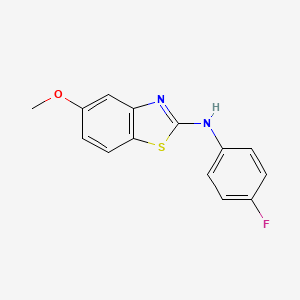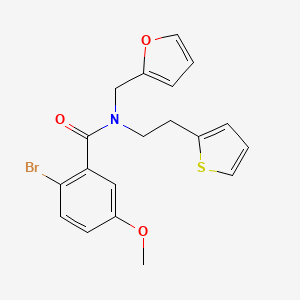
1-(Chloromethyl)norbornane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)norbornane, also known as Norchloromethyl-2-Norbornene or NCMNB, is an organic compound with the molecular formula C8H11Cl. It is a colorless to pale yellow liquid that is used in various scientific research applications. The compound is synthesized through a specific method and has several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)norbornane involves the reaction of the compound with other molecules, resulting in the formation of new compounds. The compound is known to react with nucleophiles such as amines and alcohols, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds. The compound is also known to undergo ring-opening reactions, resulting in the formation of new compounds with different properties.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. The compound is known to be toxic and can cause skin and eye irritation upon contact. It is also known to be a mutagen, meaning it can cause changes in DNA that may lead to cancer. Due to its toxicity, the compound is not used in drug development or clinical applications.
Advantages and Limitations for Lab Experiments
1-(Chloromethyl)norbornane has several advantages and limitations for lab experiments. The compound is useful in the development of new materials and polymers, making it valuable in materials science research. However, due to its toxicity, the compound must be handled with care, and proper safety precautions must be taken when working with it.
Future Directions
There are several future directions for the research and development of 1-(Chloromethyl)norbornane. One direction is the synthesis of new polymers with unique properties using the compound as a reactive intermediate. Another direction is the development of new materials with applications in various fields. Additionally, further research is needed to understand the toxicity of the compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, this compound is an organic compound with several scientific research applications. It is synthesized through a specific method and has several biochemical and physiological effects. The compound is useful in the development of new materials and polymers, but its toxicity must be taken into consideration when working with it. Further research is needed to understand the compound's potential applications and effects on human health and the environment.
Synthesis Methods
The synthesis of 1-(Chloromethyl)norbornane involves the reaction of norbornene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction takes place at a temperature range of 0-10°C and yields NCMNB with a purity of over 95%. The synthesized product is then purified through distillation.
Scientific Research Applications
1-(Chloromethyl)norbornane is used in various scientific research applications, including the synthesis of polymers and the development of new materials. It is also used as a reactive intermediate in organic synthesis. The compound is known for its ability to undergo ring-opening polymerization, making it useful in the development of new polymers with unique properties.
properties
IUPAC Name |
1-(chloromethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSUCXCLRMYWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2655828.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2655831.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2655832.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2655837.png)
![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)
![2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2655840.png)
![(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2655841.png)
![3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2655842.png)

